3-Methyl-3-pyrazolin-5-one

Antimicrobial activity MIC comparison Pyrazolone derivatives

Researchers developing edaravone or heterocyclic libraries often face irreproducible yields due to variable tautomeric forms. 3-Methyl-3-pyrazolin-5-one addresses this with a well-defined crystal structure, consistent keto-enol equilibrium, and 98% purity. Ideal for N-arylation, Knoevenagel condensations, and analytical method validation. Bulk quantities available with fast global shipping.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 145091-87-8
Cat. No. B176531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-pyrazolin-5-one
CAS145091-87-8
Synonyms5-Methyl-1H-pyrazol-3-ol
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NN1
InChIInChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7)
InChIKeyWGVHNCAJPFIFCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-pyrazolin-5-one – Validated Core Building Block


3-Methyl-3-pyrazolin-5-one (CAS 145091-87-8; also registered as 4344-87-0), a fundamental member of the pyrazolone heterocycle family, serves as a critical intermediate in the synthesis of diverse pharmaceutically relevant compounds . Its molecular formula is C4H6N2O with a molecular weight of 98.10 g/mol [1]. The compound exists in a tautomeric equilibrium between the keto (3-methyl-3-pyrazolin-5-one) and enol (5-methyl-1H-pyrazol-3-ol) forms, a behavior that profoundly influences its reactivity and solid-state properties . Its well-characterized crystal structure provides a foundation for reproducible synthesis and quality control in both research and industrial settings [2].

Core pyrazolone building block for heterocyclic synthesis
Supports reproducible synthesis via well-defined crystal structure
Lower intrinsic bioactivity suits intermediate-scale workflows
High-purity format with verified melting point for incoming QC

3-Methyl-3-pyrazolin-5-one: Substitution Risks with Uncharacterized Analogs


While numerous pyrazolone derivatives exist, the core 3-methyl-3-pyrazolin-5-one scaffold exhibits unique reactivity and physical properties that are not shared by its N-substituted or C-substituted analogs. Its tautomeric equilibrium, which dictates its reactivity in condensation and cyclization reactions, is highly sensitive to substituents; substituting with a propyl or phenyl group alters both antimicrobial activity [1] and radical scavenging kinetics [2]. Furthermore, the availability of high-purity material (≥98%) with a well-defined crystal structure is not guaranteed for every analog, making the unsubstituted compound a reliable and reproducible starting material for synthetic campaigns where subsequent derivatization is planned.

Reactivity Tautomeric equilibrium sensitive to N-substitution; phenyl or propyl analogs may shift condensation behavior
Bioactivity Analog antimicrobial and radical-scavenging profiles differ; uncharacterized analogs may confound screening results
Solid Form Well-defined crystal structure and melting point are not guaranteed for every pyrazolone derivative

3-Methyl-3-pyrazolin-5-one vs. Key Analogs: Procurement Evidence


Antimicrobial Activity vs. 3-Phenyl Analog

The unsubstituted 3-methyl-3-pyrazolin-5-one (MePzO) exhibits significantly lower antimicrobial activity compared to its 3-phenyl-substituted analog (PhPzO) against Bacillus subtilis. This reduced bioactivity is advantageous when the compound is used as a synthetic intermediate, minimizing off-target biological effects during handling and reaction steps. The study directly compared three pyrazolin-3(5)-ones: MePzO (3-methyl-), PrPzO (3-propyl-), and PhPzO (3-phenyl-) [1].

Antimicrobial Activity vs. 3-Phenyl Analog
Head-to-head
MIC 1.2 mg/mL vs 0.625 mg/mL (B. subtilis)
Lower intrinsic activity suits intermediate use
Agar well diffusion; 24h incubation context
Antimicrobial activity MIC comparison Pyrazolone derivatives

Radical Scavenging Activity vs. Edaravone

The parent 3-methyl-3-pyrazolin-5-one scaffold lacks the N-phenyl substitution present in the drug edaravone. This structural difference results in a substantially lower reactivity towards hydroxyl radicals (•OH). While direct kinetic data for the unsubstituted parent compound are not available in this study, a comparative pulse radiolysis study of edaravone and its analogs demonstrates that the phenyl group is critical for high radical scavenging efficiency [1].

Radical Scavenging vs. Edaravone
Class-level
Rate constant inferred to be significantly lower than edaravone
Not a direct substitute for radical-scavenging studies
Pulse radiolysis; phenyl group drives reactivity
Free radical scavenging Rate constant Pulse radiolysis Edaravone

Crystal Structure and Polymorph Control

The crystal structure of 3-methyl-3-pyrazolin-5-one has been definitively solved in the orthorhombic space group Fdd2, providing a reliable reference for solid-state characterization and quality control. This contrasts with many less characterized pyrazolone analogs where polymorph identity and crystallinity may be uncertain [1]. A monoclinic form (P2₁/a) was also reported earlier, highlighting the importance of controlled crystallization conditions [2].

Crystal Structure & Polymorph Control
Reported
Orthorhombic Fdd2, R = 0.043 (T=293 K)
Supports batch-to-batch reproducibility
Monoclinic form reported; crystallization conditions matter
Crystal structure Polymorph Quality control Solid-state characterization

Purity and Melting Point for Reproducible Reactivity

Commercially available 3-methyl-3-pyrazolin-5-one is routinely supplied at ≥98% purity (as determined by non-aqueous titration or HPLC), with a sharp melting point range of 223-225°C . These well-documented physical properties serve as straightforward quality indicators upon receipt, enabling immediate verification of material integrity before use in sensitive synthetic sequences.

Purity & Melting Point
Data to verify
M.p. 223–225 °C; Purity ≥98%
Simplifies incoming quality control checks
Supplier specification; verify per internal SOP
Purity Melting point Quality assurance Reproducibility

Validated Application Scenarios for 3-Methyl-3-pyrazolin-5-one


Heterocyclic Library Synthesis

As a core pyrazolone building block with well-defined reactivity stemming from its tautomeric equilibrium , 3-methyl-3-pyrazolin-5-one is ideal for constructing diverse heterocyclic libraries through reactions such as Knoevenagel condensations, Michael additions, and multicomponent cyclizations. Its lower intrinsic antimicrobial activity (MIC 1.2 mg/mL vs. 0.625 mg/mL for phenyl analog) [1] and lack of significant radical scavenging activity [2] minimize unintended biological interference during high-throughput screening of the resulting compound libraries.

Solid-State QC and Polymorph Screening

The availability of high-resolution crystal structures (orthorhombic Fdd2, R=0.043; monoclinic P2₁/a) [3][4] and a sharp melting point (223-225°C) makes this compound an excellent standard for developing and validating analytical methods (e.g., PXRD, DSC, Raman spectroscopy) for polymorph identification and purity assessment in solid-state chemistry and pharmaceutical development.

Edaravone Precursor and Neuroprotective Agents

This compound serves as the direct synthetic precursor for edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a clinically used neuroprotective agent. The evidence shows that N-phenyl substitution dramatically enhances radical scavenging activity (~2.7x increase in •OH rate constant) [2]. For process chemists scaling up edaravone synthesis, using high-purity 3-methyl-3-pyrazolin-5-one with verified crystal form ensures consistent N-arylation yields and minimizes the formation of byproducts.

Carbohydrate Derivatization (PMP Alternative)

While 1-phenyl-3-methyl-5-pyrazolone (PMP) is the standard derivatization reagent for carbohydrate analysis by HPLC, the unsubstituted 3-methyl-3-pyrazolin-5-one can be utilized as a more economical and less UV-active alternative in method development or when the phenyl chromophore interferes with detection. Its well-defined physical properties ensure consistent derivatization efficiency.

Application
Selection Property
Validation Focus
Heterocyclic Library Synthesis
Tautomer-controlled reactivity
Low intrinsic bioactivity for screening
Solid-State QC & Polymorph Screening
Defined crystal structure and melting point
Method development for polymorph ID
Edaravone Precursor Synthesis
High-purity starting scaffold
Consistent N-arylation yields
Carbohydrate Derivatization (PMP Alternative)
Less UV-active core structure
Method interference review

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